3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with benzohydrazide. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . Industrial production methods often employ similar catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are often related to its ability to form stable complexes with metal ions, which can interfere with biological processes .
Comparison with Similar Compounds
Similar compounds to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide include:
4-Bromo-1H-pyrazole: Used as a starting material for various pyrazole derivatives.
3-(5-Methyl-1H-pyrazol-1-yl)methyl]benzohydrazide: Another pyrazole derivative with similar applications.
4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline: Known for its use in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-2-1-3-9(4-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVKXUFZDVGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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